1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine
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Description
1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, also known as 2FN-MPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research.
Scientific Research Applications
Synthesis and Ligand Evaluation
Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups found in antipsychotic agents. Research into these compounds, including derivatives such as 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, has shown that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. This improvement in binding affinity highlights the potential of these compounds in developing more effective antipsychotic treatments with enhanced selectivity for target receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is integral to the rational design of drugs due to its presence in a wide range of therapeutic agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This adaptability makes piperazines, including 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, critical in drug discovery for various applications, including CNS agents, anticancer, cardio-protective agents, antivirals, and more. This diversity underscores the importance of piperazine derivatives in the pharmaceutical industry (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives have been extensively studied for their anti-mycobacterial properties. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research suggests that piperazine-based compounds could play a crucial role in developing new, effective treatments for tuberculosis, a pressing global health issue (Girase et al., 2020).
Chemical Synthesis and Drug Design
The flexibility of piperazine as a building block for drug-like elements highlights its significant impact on pharmacokinetic and pharmacodynamic factors of the resulting molecules. Piperazine derivatives, such as 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, continue to be a focal point in drug design due to their broad therapeutic potential. Further investigations into these compounds are highly recommended to explore their full range of applications in treating various diseases (Verma & Kumar, 2017).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-26(24,25)13-6-7-16(17(12-13)21(22)23)20-10-8-19(9-11-20)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSVRNSBVBZUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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